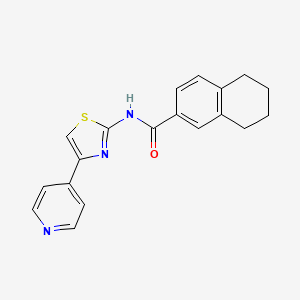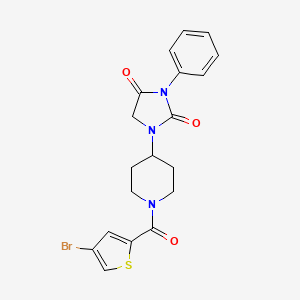
4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a cyclohexyl group, a pyrrole ring, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorophenyl group could be introduced via a Friedel-Crafts acylation, the cyclohexyl group via a Grignard reaction, and the pyrrole and thiophene rings via a Paal-Knorr synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons. The chlorophenyl and cyclohexyl groups are likely to add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group in the carboxamide could be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group could enhance solubility in polar solvents, while the aromatic rings and cyclohexyl group could enhance solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Heterocycle-Based Electric Conductors
Research on heterocyclic compounds, including pyrrole- and thiophene-based conductors, highlights the potential of these materials in designing electrically conductive polymers. The control of redox potentials through the spacer strategy and the investigation of end-methyl-capped thiophene oligomers offer insights into optimizing the electrical properties of these materials for applications in organic electronics and beyond (Pagani, 1994).
Environmental Impact of Chlorophenols
The degradation and environmental impact of chlorophenols, a group closely related to chlorophenyl compounds, have been extensively reviewed. These studies explore the pathways and mechanisms through which chlorophenols are transformed in the environment, highlighting the importance of understanding these processes for environmental protection and remediation efforts (Peng et al., 2016).
Thiophene Analogues and Carcinogenicity
The synthesis and evaluation of thiophene analogues of known carcinogens provide a foundation for assessing the potential health risks associated with similar compounds. These studies, focused on understanding the biological activity and carcinogenic potential of thiophene derivatives, underscore the importance of thorough toxicological evaluation for new organic compounds (Ashby et al., 1978).
Organic Light Emitting Diodes (OLEDs) and Conducting Polymers
The development of conducting polymers, such as polythiophenes, for use in OLEDs and other electronic devices, demonstrates the application potential of thiophene-based compounds. These materials are valued for their high conductivity, transparency, and thermal stability, making them suitable for a wide range of electronic applications (Shi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-cyclohexyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c22-16-10-8-15(9-11-16)18-14-26-20(19(18)24-12-4-5-13-24)21(25)23-17-6-2-1-3-7-17/h4-5,8-14,17H,1-3,6-7H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVICSYSDEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

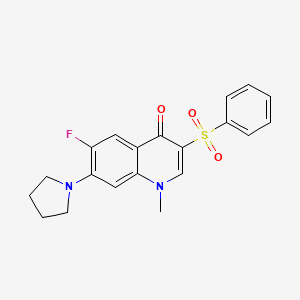
![Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2718116.png)
![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
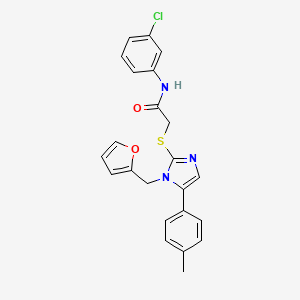

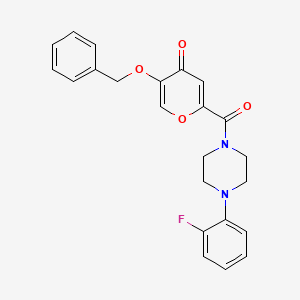

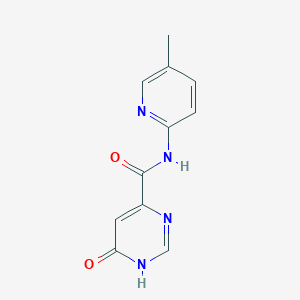
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)
